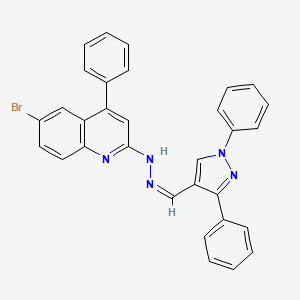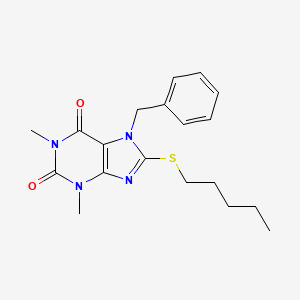
N-(6-BR-4-PH-Quinolin-2-YL)-N'-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-BR-4-PH-Quinolin-2-YL)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine” is a complex organic compound that features a quinoline and pyrazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-BR-4-PH-Quinolin-2-YL)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine and a 1,3-diketone through a cyclization reaction.
Coupling Reaction: The quinoline and pyrazole moieties can be coupled using a hydrazone formation reaction, where the hydrazine derivative reacts with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyrazole rings.
Reduction: Reduction reactions could target the hydrazone linkage or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Medicine
The compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials, dyes, or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. Molecular targets could include DNA, proteins, or other cellular components, and pathways involved might include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Phenylquinolin-2-yl)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine
- N-(6-Bromoquinolin-2-yl)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazine
Uniqueness
The unique combination of the quinoline and pyrazole moieties, along with specific substituents, may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C31H22BrN5 |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
6-bromo-N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-phenylquinolin-2-amine |
InChI |
InChI=1S/C31H22BrN5/c32-25-16-17-29-28(18-25)27(22-10-4-1-5-11-22)19-30(34-29)35-33-20-24-21-37(26-14-8-3-9-15-26)36-31(24)23-12-6-2-7-13-23/h1-21H,(H,34,35)/b33-20- |
InChI Key |
GSBMXVSNEUBQLZ-UCMJSZAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)N/N=C\C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)NN=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11973390.png)
![Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate](/img/structure/B11973398.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)

![9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine](/img/structure/B11973416.png)

![6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11973428.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)

![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)
![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)
